molecular formula C11H16N2O3 B12990129 Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate

Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B12990129
M. Wt: 224.26 g/mol
InChI Key: RQYWWMVICABOHX-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate is a complex organic compound that features a pyrazole ring fused with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar cyclocondensation techniques. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The compound may modulate the activity of its targets by either inhibiting or activating them, depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate is unique due to its combination of a pyrazole ring with a tetrahydropyran ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

methyl 2-(1-methylpyrazol-4-yl)oxane-4-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-13-7-9(6-12-13)10-5-8(3-4-16-10)11(14)15-2/h6-8,10H,3-5H2,1-2H3

InChI Key

RQYWWMVICABOHX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CC(CCO2)C(=O)OC

Origin of Product

United States

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